N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Description
This compound features a bicyclic structure comprising two benzothiophene moieties. The first is a 4,5,6,7-tetrahydrobenzothiophene ring substituted with a carbamoyl group at position 3, while the second is a 3-chlorobenzothiophene linked via a carboxamide bridge. Its molecular formula is C₁₉H₁₆ClN₂O₂S₂, with a molecular weight of 427.93 g/mol. The compound is synthesized via amide coupling reactions, often employing carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under mild conditions, as seen in analogous syntheses . The tetrahydrobenzothiophene ring adopts an envelope conformation, as observed in structurally related compounds, which may influence its intermolecular interactions and crystallinity .
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-10-6-2-4-8-12(10)24-15(14)17(23)21-18-13(16(20)22)9-5-1-3-7-11(9)25-18/h2,4,6,8H,1,3,5,7H2,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQGXLWYYRBGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and appropriate reagents to introduce the carbamoyl and chloro groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chloro group.
Amidation reactions: to form the carbamoyl group.
Cyclization reactions: to construct the benzothiophene ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted benzothiophenes.
Scientific Research Applications
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 4.173 |
| Polar Surface Area | 66.181 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
Modulators of RORγt
Research indicates that derivatives of tetrahydro-benzothiophene exhibit significant activity as modulators of the RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in immune response regulation. These compounds have been characterized as potent inverse agonists, which can potentially be used in treating autoimmune diseases and inflammatory conditions .
Case Study: Binding Affinity and Efficacy
In vitro studies have shown that these compounds interact with the RORγt ligand-binding pocket through non-covalent interactions, demonstrating effective binding affinity with IC50 values indicating their potential as therapeutic agents .
Central Nervous System Disorders
The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Its interaction with serotonin receptors (5-HT) has been explored, particularly in relation to obesity and psychiatric disorders . Compounds targeting the 5-HT receptor pathways are being investigated for their efficacy in managing conditions such as anxiety and depression.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism involves modulation of signaling pathways associated with cancer cell survival and proliferation . Further research is needed to validate these findings and explore specific cancer types.
Binding Assays
The efficacy of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been assessed through various binding assays including:
- TR-FRET (Time-resolved fluorescence resonance energy transfer)
- FP (Fluorescence polarization) competitive assays
These assays have confirmed the compound's ability to bind effectively to target proteins involved in disease mechanisms .
Mechanism of Action
The mechanism by which N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydrobenzothiophene Ring
- N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): This compound replaces the 3-chlorobenzothiophene with a 3-(2-chlorophenyl)-5-methylisoxazole group. The isoxazole ring introduces additional hydrogen-bonding sites, which may enhance target binding in biological systems .
- N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():
Substitution with an ethyl group further increases hydrophobicity (higher LogP), likely affecting membrane permeability. This modification could improve pharmacokinetic properties but may reduce aqueous solubility .
Variations in the Carboxamide-Linked Aromatic System
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide (): Replacing the carbamoyl group with a cyano substituent introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. These derivatives exhibit antimicrobial activity, suggesting that electron-withdrawing groups enhance interactions with microbial enzymes .
- N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (): The pyrazole ring replaces the chlorobenzothiophene, reducing aromaticity and introducing additional hydrogen-bond donors (N–H). This structural change may improve solubility (lower LogP = 2.1) and modulate target selectivity .
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound belonging to the class of benzothiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 433.55 g/mol. Its structural features include a chloro group and two benzothiophene moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O2S2 |
| Molecular Weight | 433.55 g/mol |
| LogP | 4.173 |
| Polar Surface Area | 66.181 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study indicated that certain benzothiophene derivatives exhibited significant cytotoxic effects against lung cancer cells (H460), with IC50 values indicating potent activity .
Antimicrobial Activity
Benzothiophene derivatives are noted for their antimicrobial properties. The compound this compound may exhibit similar effects as other derivatives which have shown effectiveness against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes.
Antiinflammatory Effects
The anti-inflammatory properties of benzothiophene derivatives have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a mechanism by which they may alleviate inflammation-related diseases .
Antidiabetic Potential
Research has also suggested that benzothiophene derivatives possess antidiabetic activities by improving insulin sensitivity and reducing blood glucose levels in experimental models . This effect is crucial for developing therapeutic agents for managing diabetes.
Study 1: Anticancer Evaluation
A recent study synthesized several benzothiophene derivatives and tested their anticancer activity against various cell lines. The results indicated that the compound this compound exhibited an IC50 value lower than many known anticancer agents, making it a candidate for further investigation in cancer therapy .
Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, derivatives similar to the compound were tested using the cup plate method against multiple bacterial strains. The results demonstrated significant inhibition zones, indicating strong antibacterial properties .
Q & A
Q. What are the optimal synthetic routes for N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, benzothiophene derivatives are often prepared by reacting carboxamide precursors with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (DCM) under inert conditions. Purification typically involves reverse-phase HPLC or recrystallization (e.g., methanol) . Key steps include:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in benzothiophene derivatives appear as distinct multiplets at δ 6.8–7.5 ppm .
- LC-MS/HRMS : Validates molecular weight and purity (>95% by HPLC).
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use flame-retardant antistatic suits and respiratory protection for powder handling .
- Environmental Control : Avoid drains; use fume hoods to prevent inhalation of particulates .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model intermediates and transition states. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, temperature) . Steps include:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. How to design experiments for optimizing reaction conditions?
Methodological Answer: Use Design of Experiments (DoE) to minimize trial-and-error:
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
